molecular formula C16H17BrN2O3 B14062068 ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate

ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate

Cat. No.: B14062068
M. Wt: 365.22 g/mol
InChI Key: ISQIUQOEWIXYEG-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate is a complex organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbazole derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate is unique due to its specific combination of functional groups and its carbazole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17BrN2O3

Molecular Weight

365.22 g/mol

IUPAC Name

ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate

InChI

InChI=1S/C16H17BrN2O3/c1-2-22-16(21)8-3-4-9-12(7-8)19-14-10(15(18)20)5-6-11(17)13(9)14/h5-6,8,19H,2-4,7H2,1H3,(H2,18,20)

InChI Key

ISQIUQOEWIXYEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)NC3=C(C=CC(=C23)Br)C(=O)N

Origin of Product

United States

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